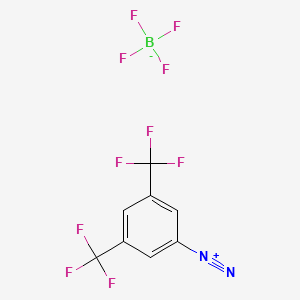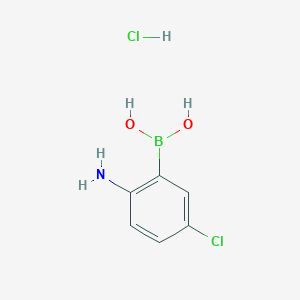![molecular formula C15H9ClF3N3O4 B3040827 N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide CAS No. 243644-32-8](/img/structure/B3040827.png)
N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide
概要
説明
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is a complex organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups
作用機序
Target of Action
The primary targets of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system.
Mode of Action
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide interacts with AChE and BuChE by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound may work as non-covalent inhibitors that are placed in close proximity to the active site triad .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, the compound enhances cholinergic transmission .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, water solubility, and stability .
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This can have various effects on the body, depending on the specific location and function of the cholinergic neurons involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other substances can influence the compound’s absorption and distribution within the body .
生化学分析
Biochemical Properties
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for neurotransmission . The inhibition of these enzymes is achieved through non-covalent interactions, placing the compound in close proximity to the active site triad . Additionally, N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits antimicrobial activity against Mycobacterium tuberculosis and nontuberculous mycobacteria .
Cellular Effects
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects cholinergic signaling, which can alter neurotransmission and impact neuronal function . Furthermore, its antimicrobial properties suggest that it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in microbial cells .
Molecular Mechanism
The molecular mechanism of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide involves its binding interactions with biomolecules and enzyme inhibition. The compound’s trifluoromethyl and nitro groups contribute to its binding affinity and specificity for acetylcholinesterase and butyrylcholinesterase . By occupying the active site of these enzymes, the compound prevents the hydrolysis of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism of action is crucial for its potential therapeutic applications in treating neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase for extended periods, although gradual degradation may reduce its potency . Additionally, prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, toxic effects such as neurotoxicity, hepatotoxicity, and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve phase I and phase II biotransformation reactions, such as oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, distribution, and elimination . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity .
Transport and Distribution
The transport and distribution of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide within cells and tissues are mediated by transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues . Transporters such as P-glycoprotein may influence its distribution and efflux from cells . Understanding the compound’s transport and distribution is essential for optimizing its therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria may influence its interactions with enzymes and other biomolecules . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 2-chloro-5-nitrobenzene-1-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and improve overall efficiency .
化学反応の分析
Types of Reactions
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)benzoyl chloride
- N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
- 4-(trifluoromethyl)benzoic acid
Uniqueness
N’1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-chloro-5-nitro-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O4/c16-12-6-5-10(22(25)26)7-11(12)14(24)21-20-13(23)8-1-3-9(4-2-8)15(17,18)19/h1-7H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMFHCIXCIPQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




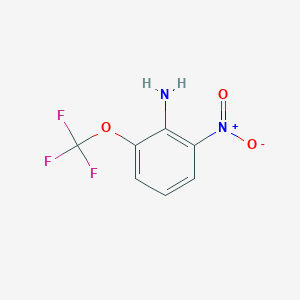

![(3aR,5S,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B3040750.png)
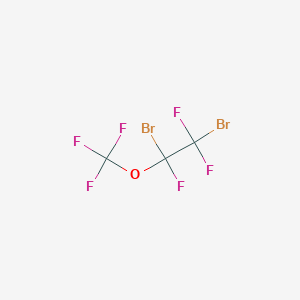


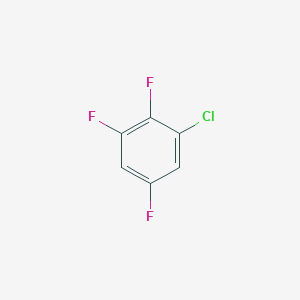
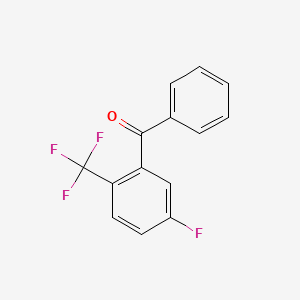
![1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3040760.png)
